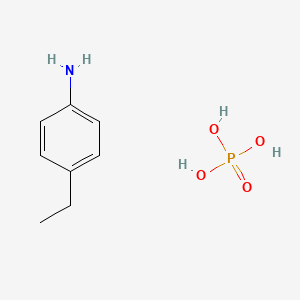
4-Ethylaniline;phosphoric acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Ethylaniline;phosphoric acid is a compound that combines 4-ethylaniline, an aromatic amine, with phosphoric acid, a triprotic acid 4-Ethylaniline is a derivative of aniline, where an ethyl group is attached to the benzene ring Phosphoric acid is a common inorganic acid with the chemical formula H₃PO₄
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4-Ethylaniline can be synthesized through several methods. One common method involves the reduction of nitrobenzene derivatives. For instance, 4-nitroethylbenzene can be reduced using hydrogen in the presence of a catalyst to yield 4-ethylaniline . Another method involves the nucleophilic substitution of haloarenes at high temperatures .
Phosphoric acid is typically produced industrially by the wet process, which involves the reaction of sulfuric acid with phosphate rock. This method yields phosphoric acid along with calcium sulfate as a byproduct .
Industrial Production Methods
In industrial settings, 4-ethylaniline is often produced by the reduction of nitro compounds using hydrogenation techniques. This process is carried out under controlled conditions to ensure high yield and purity . Phosphoric acid production on an industrial scale involves the wet process mentioned earlier, which is efficient and cost-effective .
Analyse Chemischer Reaktionen
Types of Reactions
4-Ethylaniline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: It can be reduced to form ethylcyclohexylamine.
Substitution: It participates in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is commonly used.
Substitution: Reagents like nitric acid, sulfuric acid, and halogens are used under controlled conditions.
Major Products Formed
Oxidation: Nitro and nitroso derivatives.
Reduction: Ethylcyclohexylamine.
Substitution: Various substituted aromatic compounds depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
4-Ethylaniline;phosphoric acid has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-ethylaniline involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and receptors, influencing biochemical pathways. The phosphoric acid component can act as a catalyst or a reactant in various chemical reactions, facilitating the formation of desired products .
Vergleich Mit ähnlichen Verbindungen
4-Ethylaniline can be compared with other similar compounds such as:
Aniline: The parent compound, which lacks the ethyl group.
4-Methylaniline: Similar structure but with a methyl group instead of an ethyl group.
4-Chloroaniline: Contains a chlorine atom instead of an ethyl group.
The presence of the ethyl group in 4-ethylaniline makes it more hydrophobic and can influence its reactivity and interaction with other molecules .
Eigenschaften
CAS-Nummer |
660439-89-4 |
|---|---|
Molekularformel |
C8H14NO4P |
Molekulargewicht |
219.17 g/mol |
IUPAC-Name |
4-ethylaniline;phosphoric acid |
InChI |
InChI=1S/C8H11N.H3O4P/c1-2-7-3-5-8(9)6-4-7;1-5(2,3)4/h3-6H,2,9H2,1H3;(H3,1,2,3,4) |
InChI-Schlüssel |
SJLRHEHTFZVCRZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC=C(C=C1)N.OP(=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



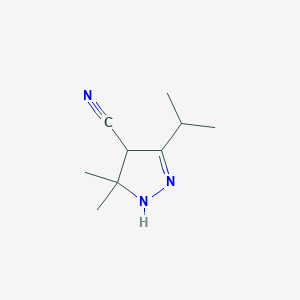

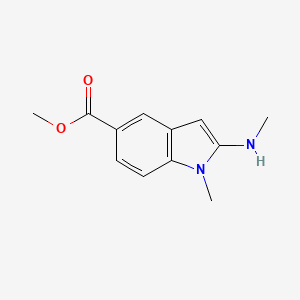
![Phenol, 3-[[[5-(3-aminophenyl)-3-pyridinyl]amino]methyl]-](/img/structure/B12537160.png)
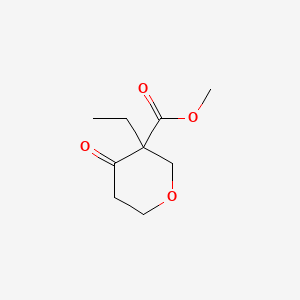
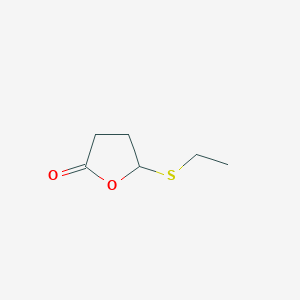


![4-[5-(4-Methoxyphenyl)-1,2-oxazolidin-3-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B12537197.png)

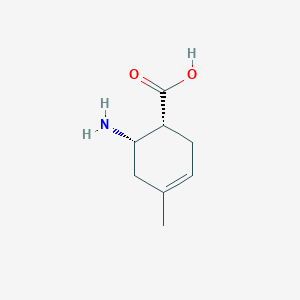

![2,2'-({2-[(3-Hydroxypropyl)amino]-2-oxoethyl}azanediyl)diacetic acid](/img/structure/B12537236.png)
